molecular formula C20H20N8O B2428720 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide CAS No. 1334375-98-2

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2428720
CAS No.: 1334375-98-2
M. Wt: 388.435
InChI Key: VDGZZTILFZDQPS-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds are known to target thephosphatidylinositol 3-kinase (PI3K) signaling pathway , which plays a crucial role in cell proliferation, survival, and differentiation.

Mode of Action

Compounds with similar structures are known to inhibit the pi3k signaling pathway . This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K pathway is often overactive.

Biochemical Pathways

The compound likely affects the PI3K/Akt signaling pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3480±270 °C and a density of 123±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the compound’s action is likely a reduction in cell proliferation and an increase in apoptosis, particularly in cancer cells where the PI3K pathway is often overactive . This could potentially lead to a decrease in tumor size and progression.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c29-19(26-20-24-15-6-1-2-7-16(15)25-20)14-5-3-9-27(12-14)17-11-18(22-13-21-17)28-10-4-8-23-28/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGZZTILFZDQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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